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molecular formula C13H19BO4 B1318687 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269410-23-3

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1318687
M. Wt: 250.1 g/mol
InChI Key: WINSAMQIAMEZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122694B2

Procedure details

A solution of pinacol (11.29 g; 0.0955 mol) in dry dioxane (40 ml) was added dropwise, over an hour, to a solution of borane-methyl sulphide complex (9.0 ml; 10M; 0.090 mol) in dioxane (40 ml) and stirred at RT under N2. To his solution was added HB(pin) (22.0 ml; 0.152 mol) and 2-methoxy-5-bromophenol (19.63 g; 0.0967 mol) in dioxane (30 ml). This solution was allowed to stir overnight at room temperature before being added, dropwise, to the activated catalyst [PdCl2(dppf)CH2Cl2 (2.38 g; 2.91 mmol) and NEt3 (40.0 ml; 0.287 mol) in dry dioxane (450 ml) heated at 80° C. and allowed to cool to RT]. The reaction mixture was heated at 100° C. GC analysis after 18 hours showed the desired borate compound at 12.0 minutes.
Quantity
11.29 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
2.38 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]([OH:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][C:12]=1[OH:18].CCN(CC)CC.[B:26]([O-])([O-])[O-]>O1CCOCC1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([B:26]2[O:8][C:5]([CH3:7])([CH3:6])[C:2]([CH3:4])([CH3:3])[O:1]2)=[CH:13][C:12]=1[OH:18]

Inputs

Step One
Name
Quantity
11.29 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
19.63 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)Br)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
PdCl2(dppf)CH2Cl2
Quantity
2.38 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
before being added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 100° C

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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